Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives involves various chemical strategies. For example, derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene were synthesized through reactions with p-nitrobenzenesulfonyl chloride, benzoyl chloride, and other reagents, leading to the formation of sulfon- and carboxamides. These reactions highlight the versatility of the compound in synthetic chemistry (Kas’yan et al., 2002).
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been determined using single-crystal X-ray diffraction techniques, revealing a monoclinic crystal system. The study provided detailed bond distances and angles, showing the asymmetric nature of the bond distances within the bicyclo[2.2.1]hept-5-ene ring system. This structural insight is crucial for understanding the compound’s reactivity and interaction with other molecules (Pfluger et al., 1973).
Chemical Reactions and Properties
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, forming complex molecules. For instance, it reacts with arylsulfonyl chlorides, benzoyl chlorides, and other agents to produce aromatic sulfonamides, carboxamides, and ureas. These reactions demonstrate the compound’s ability to undergo functionalization, making it valuable for synthesizing organic compounds with specific chemical properties (Kas’yan et al., 2005).
Physical Properties Analysis
The physical properties of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular structure and substituents. These properties are essential for determining the conditions under which these compounds can be used in chemical reactions and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are key to its applications in organic synthesis. The ability of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid to form stable structures like amides and its reactivity towards epoxidation and cycloaddition reactions illustrate its utility in creating novel organic compounds with desirable characteristics (Mendyk et al., 2011).
Scientific Research Applications
Chemical Reactions and Synthesis
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its derivatives are involved in reactions with cyclic amines to obtain various products. For instance, one study performed a conformational analysis of these amido acids using quantum-chemical calculations (Kas’yan et al., 2006).
- Another application is in the field of polymer science. This compound is used as a monomer in the Pd(II)-catalyzed homo- and copolymerizations to create cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).
Crystallography and Molecular Structure
- The molecular and crystal structure of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been studied using single-crystal X-ray diffraction techniques. This research contributes to a deeper understanding of its structural properties (Pfluger, Harlow, & Simonsen, 1973).
Photoresist Materials
- This compound is also significant in the development of photoresist materials for 193 nm lithography. It is used in synthesizing alicyclic polymers designed for this purpose, demonstrating its utility in advanced material sciences (Okoroanyanwu et al., 1998).
Polymerization Catalysts
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives have been used in conjunction with (η3-allyl)palladium(II) catalysts for the addition polymerization of norbornene derivatives. This demonstrates its role in catalytic processes within polymer chemistry (Reinmuth et al., 1996).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and their antimicrobial activity has been tested against selected bacteria and fungi. This indicates potential applications in the development of antimicrobial agents (Struga et al., 2008).
Pyrolysis Studies
- Pyrolysis studies of bicyclo[2.2.1]hept-2-ene and its derivatives have been conducted using mass and microwave spectroscopy. These studies are crucial for understanding the thermal behavior and decomposition of these compounds (Sakaizumi et al., 1997).
Safety And Hazards
When handling Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure4. Appropriate exhaust ventilation should be provided at places where dust is formed4.
Future Directions
The study of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be further expanded by exploring its potential applications in various fields. The compound’s unique structure and properties make it a subject of interest for researchers in organic chemistry.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871593 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | 8,9,10-Trinorborn-5-ene-2,3-dicarboxylic acid | |
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Product Name |
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
CAS RN |
3813-52-3, 1200-88-0, 3853-88-1, 7288-32-6 | |
Record name | 5-Norbornene-2,3-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3813-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Norbornene-2,3-dicarboxylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813523 | |
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Record name | NSC120498 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120498 | |
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Record name | Nadic acid | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62668 | |
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Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
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Record name | 8,9,10-trinorborn-5-ene-2,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | cis-5-Norbornene-endo-2,3-dicarboxylic Acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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